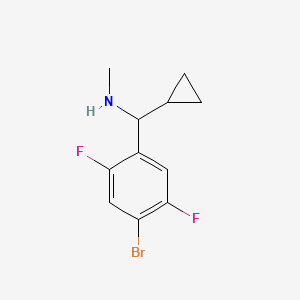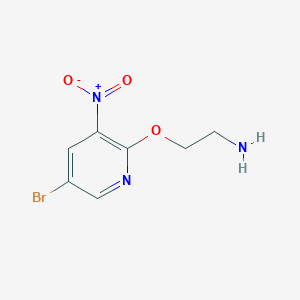
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine is a chemical compound with the molecular formula C7H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine typically involves the following steps:
Nitration of 2-Bromopyridine: The starting material, 2-bromopyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Etherification: The nitrated product is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethanol.
Amination: Finally, the hydroxyl group of the intermediate is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiols) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-((3-Amino-5-bromopyridin-2-yl)oxy)ethan-1-amine.
Oxidation: 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-nitrosoamine.
Aplicaciones Científicas De Investigación
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Chloro-3-nitropyridin-2-yl)oxy)ethan-1-amine
- 2-((5-Fluoro-3-nitropyridin-2-yl)oxy)ethan-1-amine
- 2-((5-Iodo-3-nitropyridin-2-yl)oxy)ethan-1-amine
Uniqueness
Compared to its analogs, 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine may exhibit unique reactivity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects. This can result in different biological activities and chemical reactivity profiles, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C7H8BrN3O3 |
|---|---|
Peso molecular |
262.06 g/mol |
Nombre IUPAC |
2-(5-bromo-3-nitropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H8BrN3O3/c8-5-3-6(11(12)13)7(10-4-5)14-2-1-9/h3-4H,1-2,9H2 |
Clave InChI |
OYIXMFDFKGZHDK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])OCCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)
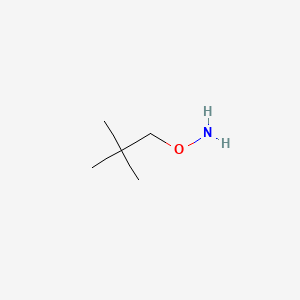

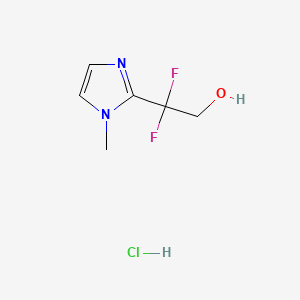



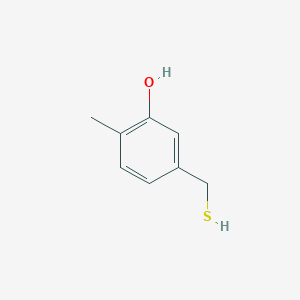
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

